molecular formula C8H9ClS B3392048 (Chloromethyl)(o-tolyl)sulfane CAS No. 63580-69-8

(Chloromethyl)(o-tolyl)sulfane

Cat. No.: B3392048
CAS No.: 63580-69-8
M. Wt: 172.68 g/mol
InChI Key: IXRBSXMUJNFJQV-UHFFFAOYSA-N
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Description

(Chloromethyl)(o-tolyl)sulfane is an organosulfur compound that features a chloromethyl group attached to a sulfur atom, which is further bonded to an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(Chloromethyl)(o-tolyl)sulfane can be synthesized through the chloromethylation of o-tolyl sulfide. This reaction typically involves the use of chloromethyl methyl ether or chlorotrimethylsilane as chloromethylating agents, with a metallic chloride catalyst such as zinc chloride or ferric chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)(o-tolyl)sulfane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfur compounds such as sulfides.

Mechanism of Action

The mechanism of action of (Chloromethyl)(o-tolyl)sulfane involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the sulfur atom can participate in oxidation and reduction reactions. These reactions are facilitated by the electronic properties of the o-tolyl group, which can stabilize intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

    (Chloromethyl)phenylsulfane: Similar structure but with a phenyl group instead of an o-tolyl group.

    (Bromomethyl)(o-tolyl)sulfane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    (Chloromethyl)(p-tolyl)sulfane: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Uniqueness

(Chloromethyl)(o-tolyl)sulfane is unique due to the specific positioning of the chloromethyl and o-tolyl groups, which influence its reactivity and the types of reactions it can undergo. The o-tolyl group provides steric hindrance and electronic effects that can alter the compound’s behavior compared to its analogs .

Properties

IUPAC Name

1-(chloromethylsulfanyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-7-4-2-3-5-8(7)10-6-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRBSXMUJNFJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696710
Record name 1-[(Chloromethyl)sulfanyl]-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63580-69-8
Record name 1-[(Chloromethyl)sulfanyl]-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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